3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid
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Overview
Description
3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid is a complex organic compound featuring a pyrazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Aldol Condensation: : The pyrazole derivative is then subjected to an aldol condensation with benzaldehyde to introduce the phenyl group at the 1-position of the pyrazole ring.
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Ester Hydrolysis and Decarboxylation: : The ester group is hydrolyzed under acidic or basic conditions, followed by decarboxylation to yield the desired pyrazole carboxylic acid.
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Final Coupling: : The final step involves coupling the pyrazole carboxylic acid with 3-methylbenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety, forming carboxylic acids.
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Reduction: : Reduction of the carbonyl group in the pyrazole ring can be achieved using reducing agents like sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, this compound and its derivatives have shown promise in the treatment of inflammatory diseases and cancer. The ability to modify the pyrazole and benzoic acid moieties allows for the fine-tuning of pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The benzoic acid moiety can further enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: An isomer with a simpler structure, lacking the pyrazole ring.
1-Phenyl-3-methyl-5-pyrazolone: A compound with a similar pyrazole structure but different substituents.
4-Hydroxybenzoic acid: Another benzoic acid derivative with different functional groups.
Uniqueness
What sets 3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid apart is its combination of the pyrazole ring and benzoic acid moiety. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C18H14N2O3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c1-12-16(11-13-6-5-7-14(10-13)18(22)23)17(21)20(19-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,22,23)/b16-11+ |
InChI Key |
OURIATDFAPRTKN-LFIBNONCSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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